molecular formula C19H16F2N4O4S B10920487 Methyl 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10920487
M. Wt: 434.4 g/mol
InChI Key: YVOMITAMXKHAKJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound featuring a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the difluoromethoxy and ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and hydroxylated derivatives.

Scientific Research Applications

Methyl 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anti-cancer properties, particularly in targeting specific kinases involved in cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Comparison: Methyl 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups, which enhances its binding affinity and selectivity for certain kinases compared to other similar compounds. This uniqueness makes it a promising candidate for further development in therapeutic applications .

Properties

Molecular Formula

C19H16F2N4O4S

Molecular Weight

434.4 g/mol

IUPAC Name

methyl 4-[4-(difluoromethoxy)-3-ethoxyphenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C19H16F2N4O4S/c1-4-28-12-7-10(5-6-11(12)29-19(20)21)15-23-16-13-9(2)14(18(26)27-3)30-17(13)22-8-25(16)24-15/h5-8,19H,4H2,1-3H3

InChI Key

YVOMITAMXKHAKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C(=C(S4)C(=O)OC)C)OC(F)F

Origin of Product

United States

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